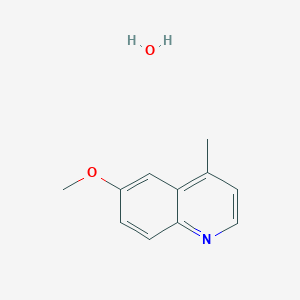

6-Methoxy-4-methylquinoline hydrate

Description

The exact mass of the compound 6-Methoxy-4-methylquinoline hydrate is 191.094628657 g/mol and the complexity rating of the compound is 172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methoxy-4-methylquinoline hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-4-methylquinoline hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-4-methylquinoline;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.H2O/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11;/h3-7H,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZDRRCNHRKIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)OC.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41037-26-7 | |

| Record name | 6-Methoxy-4-methylquinoline Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methoxy-4-methylquinoline hydrate CAS 41037-26-7 properties

Topic: 6-Methoxy-4-methylquinoline hydrate (CAS 41037-26-7) Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

A Versatile Scaffold for Antimalarial and Kinase Inhibitor Synthesis[1]

Executive Summary

6-Methoxy-4-methylquinoline hydrate (CAS 41037-26-7) is a substituted quinoline derivative serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] Historically significant as a precursor in the 8-aminoquinoline class of antimalarials (analogous to Primaquine and Pamaquine), it has recently gained traction in oncology research as a scaffold for PI3K/mTOR inhibitors and in chemical biology as a fluorescent core for imaging probes. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in modern drug discovery.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The compound consists of a quinoline bicyclic system substituted with a methoxy group at position 6 and a methyl group at position 4. It is typically supplied as a hydrate, which stabilizes the crystalline lattice.

| Property | Specification |

| CAS Number | 41037-26-7 |

| IUPAC Name | 6-Methoxy-4-methylquinoline hydrate |

| Molecular Formula | C₁₁H₁₁NO[1][2] · xH₂O (Typically monohydrate) |

| Molecular Weight | 173.21 g/mol (anhydrous basis) |

| Appearance | White to off-white crystalline powder |

| Melting Point | 51–54 °C |

| Boiling Point | 158 °C at 10 mmHg |

| Solubility | Soluble in ethanol, DMSO, chloroform; insoluble in water |

| pKa | ~5.6 (quinoline nitrogen) |

Synthesis & Manufacturing

The industrial and laboratory synthesis of 6-Methoxy-4-methylquinoline primarily utilizes the Doebner-Miller reaction , a variant of the Skraup synthesis optimized for α,β-unsaturated ketones.[1]

Mechanistic Pathway

The synthesis involves the condensation of p-anisidine (4-methoxyaniline) with methyl vinyl ketone (MVK) .[1] The reaction proceeds through a conjugate addition (Michael addition) followed by acid-catalyzed cyclization and oxidative aromatization.[1]

Key Reagents:

-

Substrate: p-Anisidine

-

Electrophile: Methyl Vinyl Ketone (or generated in situ from 4-methoxy-2-pentanone)[1]

-

Catalyst: Concentrated HCl or ZnCl₂/FeCl₃ (Lewis acid)[1]

-

Oxidant: Nitrobenzene or Iodine (often required to drive the final dehydrogenation step)

Reaction Workflow Visualization

The following diagram illustrates the stepwise mechanistic transformation from raw materials to the quinoline core.

Caption: The Doebner-Miller synthetic pathway for 6-Methoxy-4-methylquinoline involving Michael addition, cyclization, and dehydrogenation.[1]

Applications in Drug Development

Antimalarial Pharmacophore

The 6-methoxyquinoline motif is the pharmacophoric core of the Cinchona alkaloids (Quinine, Quinidine). In synthetic medicinal chemistry, 6-Methoxy-4-methylquinoline serves as a simplified scaffold for 8-aminoquinoline derivatives.[1]

-

Mechanism: The planar quinoline ring intercalates into plasmodial DNA or inhibits hemozoin formation.

-

Derivatization: Nitration at the C8 position followed by reduction yields 8-amino-6-methoxy-4-methylquinoline, a direct analogue of Primaquine with altered metabolic stability due to the C4-methyl steric block.[1]

Kinase Inhibitors (Oncology)

Recent studies utilize this scaffold to develop inhibitors for the PI3K/mTOR pathway .[3]

-

Functionalization: The C2 position is reactive towards radical alkylation (Minisci reaction), allowing the attachment of solubilizing groups (e.g., morpholine, piperazine).

-

Binding: The quinoline nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinase enzymes.

Fluorescent Probes

Quinolines exhibit intrinsic fluorescence. 6-Methoxy-4-methylquinoline is used as a reference standard or building block for pH-sensitive fluorescent probes.[1] The methoxy group acts as an auxochrome, shifting the emission maximum (λ_em) into the blue-green region (approx. 400–450 nm).

Analytical Characterization

To validate the identity of CAS 41037-26-7, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) - Expected Signals:

-

δ 8.65 ppm (d, 1H): H2 proton (deshielded by adjacent Nitrogen).

-

δ 7.95 ppm (d, 1H): H8 proton.

-

δ 7.35 ppm (dd, 1H): H7 proton.

-

δ 7.20 ppm (d, 1H): H3 proton (coupling with H2).

-

δ 7.15 ppm (d, 1H): H5 proton.

-

δ 3.92 ppm (s, 3H): Methoxy group (-OCH₃) at C6.

-

δ 2.65 ppm (s, 3H): Methyl group (-CH₃) at C4 (distinctive singlet).[1]

Mass Spectrometry (MS)

-

Ionization: ESI+

-

Molecular Ion: [M+H]⁺ = 174.09 m/z

-

Fragmentation: Loss of methyl radical (M-15) and CO (from methoxy) are common fragmentation pathways.[1]

Handling & Safety (SDS Summary)

Hazard Classification:

-

GHS Signal Word: WARNING

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

Storage Protocol:

-

Hygroscopic: The hydrate form indicates an affinity for moisture. Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Light Sensitivity: Protect from light to prevent photo-oxidation of the electron-rich methoxy-quinoline ring.[1]

References

-

Doebner-Miller Reaction Mechanism : Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Link

-

Antimalarial Quinoline Scaffolds : Achan, J., et al. (2011). Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria.[5] Malaria Journal, 10, 144.[5] Link[1]

-

Minisci Reaction on Quinolines : Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization of heterocycles for drug discovery. MedChemComm, 2(12), 1135-1161. Link

-

PubChem Compound Summary : 6-Methoxy-4-methylquinoline (CID 258761).[1] National Center for Biotechnology Information. Link[1]

-

PI3K/mTOR Inhibitor Synthesis : Liu, Y., et al. (2013). Synthesis and biological evaluation of novel quinoline derivatives as PI3K/mTOR dual inhibitors. Chinese Journal of Cancer, 32(5), 253.[3] Link

Sources

Technical Guide: Chemical Structure & Characterization of 6-Methoxy-4-methylquinoline Hydrate

Executive Summary

6-Methoxy-4-methylquinoline hydrate (CAS 41037-26-7) serves as a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of antimalarial agents and fluorescent probes. Structurally, it represents a lepidine (4-methylquinoline) derivative functionalized with an electron-donating methoxy group. This guide provides a comprehensive technical analysis of its solid-state chemistry, specifically the role of hydration in crystal lattice stability, alongside a robust synthetic protocol and analytical characterization standards.

Structural Elucidation & Physicochemical Properties[1]

Molecular Framework

The core structure consists of a fused benzene and pyridine ring (quinoline), substituted at the C4 position with a methyl group and at the C6 position with a methoxy group.[1] The "hydrate" designation implies the inclusion of water molecules within the crystal lattice, which significantly alters the melting point and solubility profile compared to the anhydrous form (CAS 881-07-2).

| Property | Specification |

| IUPAC Name | 6-Methoxy-4-methylquinoline hydrate |

| Common Name | 6-Methoxy-lepidine hydrate |

| CAS Number | 41037-26-7 (Hydrate) / 881-07-2 (Anhydrous) |

| Molecular Formula | |

| Molecular Weight | 173.21 g/mol (Anhydrous basis) + 18.02 (per |

| Melting Point | 51–54 °C (Hydrate) vs. Oil/Low Melt (Anhydrous) |

| Appearance | White to off-white crystalline powder |

The Hydrate State: Lattice Dynamics

In the solid state, quinoline derivatives often crystallize as hydrates due to the high basicity of the quinoline nitrogen.

-

Hydrogen Bonding: The water molecule typically acts as a hydrogen bond donor to the quinoline nitrogen lone pair (

). -

Lattice Stabilization: The water molecules often bridge adjacent quinoline stacks, creating a hydrogen-bonded network that stabilizes the crystal structure, raising the melting point relative to the anhydrous oil. This is critical for pharmaceutical formulation, where solid-state stability is required.

Synthetic Protocol: Modified Doebner-Miller Cyclization

The most robust synthesis for 4-methyl substituted quinolines is the Doebner-Miller reaction , a variation of the Skraup synthesis that utilizes

Reaction Mechanism

The synthesis involves the condensation of p-anisidine (4-methoxyaniline) with methyl vinyl ketone (MVK) . The reaction proceeds via a conjugate addition (Michael addition) followed by acid-catalyzed cyclization and oxidative aromatization.

Step-by-Step Methodology

Reagents:

-

p-Anisidine (1.0 eq)

-

Methyl Vinyl Ketone (1.2 eq)

-

Hydrochloric Acid (conc.) or Zinc Chloride (

) as Lewis Acid catalyst -

Oxidizing Agent (e.g., 4-nitrophenol or

)

Protocol:

-

Condensation: Dissolve p-anisidine in ethanol/acid mixture. Add methyl vinyl ketone dropwise at

to prevent polymerization. -

Cyclization: Heat the mixture to reflux (

) for 2–4 hours. The acid catalyzes the closure of the ring onto the ortho-position of the aniline. -

Oxidation: If not using a pre-oxidized precursor, add an oxidant (like

) to dehydrogenate the intermediate dihydroquinoline to the fully aromatic quinoline. -

Isolation (Hydrate Formation):

-

Neutralize the acidic solution with

or -

Critical Step: Recrystallize from an Ethanol/Water mixture. The presence of water during the slow cooling process promotes the formation of the stable crystalline hydrate (CAS 41037-26-7).

-

-

Drying: Air dry at room temperature. Avoid high-vacuum drying at elevated temperatures, as this will dehydrate the crystal and revert it to the lower-melting anhydrous form.

Synthetic Pathway Visualization

Figure 1: Modified Doebner-Miller synthesis pathway for 6-Methoxy-4-methylquinoline hydrate.

Analytical Profiling & Quality Control

To validate the identity of the compound, specifically distinguishing the hydrate from the anhydrous form, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

-

Aromatic Region (7.0 - 8.8 ppm): Characteristic splitting pattern for the 6-substituted quinoline.

-

H2: Doublet ~8.6 ppm (Deshielded by N).

-

H3: Doublet ~7.2 ppm.

-

H5, H7, H8: Multiplets corresponding to the benzene ring.

-

-

Methoxy Group: Singlet at

ppm (3H). -

C4-Methyl Group: Singlet at

ppm (3H). Note: This is distinct from the C2-methyl (quinaldine) which usually appears slightly upfield. -

Water Peak: In

, the lattice water of the hydrate will appear as a broad singlet around 3.3–3.5 ppm (variable depending on concentration/exchange).

Thermal Analysis (DSC/TGA)

This is the definitive method to confirm the hydrate status.

-

TGA (Thermogravimetric Analysis): Expect a weight loss step between

corresponding to the loss of water molecules.-

Calculation: Theoretical weight loss for Monohydrate =

.

-

-

DSC (Differential Scanning Calorimetry): Look for a broad endotherm (dehydration) followed by a sharp melt endotherm of the anhydrous phase.

Analytical Workflow Diagram

Figure 2: Analytical workflow for validating chemical structure and hydration state.

Pharmaceutical Applications

Antimalarial Pharmacophore

The 6-methoxyquinoline moiety is the "magic bullet" scaffold found in Quinine and Primaquine .

-

Mechanism: The planar quinoline ring intercalates into DNA or inhibits the biocrystallization of hemozoin (heme detoxification) in the malaria parasite (Plasmodium falciparum).

-

Role of C4-Methyl: The methyl group at position 4 (lepidine series) increases lipophilicity, aiding in crossing the parasitic cell membrane. It also serves as a handle for further functionalization (e.g., radical bromination) to create more complex side chains.

Fluorescent Probes

6-Methoxy-4-methylquinoline exhibits intrinsic fluorescence due to the extended conjugation and the electron-donating methoxy group.

-

Application: It is used as a precursor for cyanine dyes (e.g., Quinoline Blue analogs) used in reticulocyte staining and DNA imaging.

References

-

PubChem. (2023). 6-Methoxy-4-methylquinoline Compound Summary. National Library of Medicine. [Link]

- Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.

Sources

6-Methoxy-4-methylquinoline hydrate MSDS safety data sheet

An In-Depth Technical Guide to 6-Methoxy-4-methylquinoline Hydrate: Properties, Safety, Synthesis, and Applications

Introduction

6-Methoxy-4-methylquinoline hydrate is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and unique physicochemical properties. This compound, specifically, serves as a versatile precursor and intermediate in the synthesis of more complex molecules, making it a substance of significant interest for professionals in drug development, organic synthesis, and biomedical research.[1][2] Its structure, featuring a quinoline core with methoxy and methyl substitutions, provides a scaffold for developing novel pharmaceutical agents, including those targeting neurological disorders, as well as for creating advanced materials like fluorescent probes for biological imaging.[1][3]

This guide offers a comprehensive technical overview of 6-Methoxy-4-methylquinoline hydrate, consolidating critical safety data, physical properties, a detailed synthesis protocol, and key applications to support its effective and safe use in a laboratory setting.

Chemical and Physical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its proper handling, storage, and application in experimental design. The key identifiers and properties of 6-Methoxy-4-methylquinoline and its hydrate form are summarized below. The molecular formula C₁₁H₁₁NO·xH₂O indicates a hydrated form, where the exact number of water molecules (x) can vary.[1] For practical purposes such as preparing solutions of a specific molarity, it is crucial to consider the hydration state as it affects the molecular weight.

| Property | Value | Source(s) |

| IUPAC Name | 6-methoxy-4-methylquinoline | [4] |

| Synonyms | 6-Methoxy-4-methylpuinoline | [5] |

| CAS Number | 41037-26-7 | [4][5] |

| Molecular Formula | C₁₁H₁₁NO (anhydrous) | [4][5] |

| Molecular Weight | 173.21 g/mol (anhydrous) | [4][5] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 51 - 54 °C | [1] |

| Boiling Point | 158 °C at 10 mmHg | [1][5] |

| Flash Point | 110.5 °C | [5] |

| Density | 1.102 g/cm³ | [5] |

Core Safety and Handling Information (MSDS)

Safe laboratory practice begins with a thorough understanding of a chemical's potential hazards. 6-Methoxy-4-methylquinoline hydrate is classified as an irritant and requires careful handling to minimize exposure.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.[4]

-

GHS Hazard Pictogram:

-

GHS07 (Irritant)

-

-

Hazard Statements:

-

H315: Causes skin irritation. [4][6] This indicates that direct contact with the skin can lead to inflammatory reactions.

-

H319: Causes serious eye irritation. [4][6] Contact with the eyes can result in significant irritation, potentially leading to damage if not addressed promptly.

-

H335: May cause respiratory irritation. [4][7] Inhalation of the dust or powder can irritate the respiratory tract.

-

Precautionary Measures and Handling

Adherence to the following precautionary statements is essential for safe handling and storage.

| Category | P-Code | Precautionary Statement | Source(s) |

| Prevention | P261 | Avoid breathing dust. | [4][8] |

| P264 | Wash skin thoroughly after handling. | [4][5] | |

| P271 | Use only outdoors or in a well-ventilated area. | [4] | |

| P280 | Wear protective gloves/eye protection/face protection. | [5][6][8] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. | [4][5][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][9] | |

| P319 / P313 | Get medical advice/attention if eye or skin irritation persists. | [4][5][6] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |

Handling Recommendations:

-

Always handle this compound within a fume hood to avoid inhalation of dust.

-

Ensure that an eyewash station and safety shower are readily accessible.[10]

-

Store at room temperature in a dry, tightly sealed container to prevent absorption of moisture and degradation.[5]

First-Aid Measures

In the event of accidental exposure, the following first-aid procedures should be followed immediately:

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9][10]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation develops or persists, seek medical attention.[6][10]

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[6][10]

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[9]

Synthesis Protocol: A Modified Skraup Reaction

The synthesis of 6-methoxyquinoline derivatives often employs the Skraup reaction, a classic method involving the condensation of an aniline derivative with glycerol.[11] A modified version of this synthesis, as detailed in patent CN103804289B, offers improved yields and operational simplicity by incorporating inhibitors to prevent overly intense reactions.[11][12]

Principle of the Reaction

This synthesis involves the reaction of p-methoxyaniline with glycerol in the presence of concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. An oxidizing agent, in this case, p-methoxy nitrobenzene, is also required. The key innovation in this protocol is the addition of ferrous sulfate and boric acid, which act as inhibitors to moderate the reaction, preventing the polymerization of intermediates and thereby increasing the final product yield.[11][12]

Synthesis Workflow Diagram

Caption: Workflow for the modified Skraup synthesis of 6-Methoxy-4-methylquinoline.

Step-by-Step Experimental Protocol

This protocol is adapted from the method described in patent CN103804289A.[12]

-

Reagent Charging: In a reaction vessel equipped for reflux, combine 1 part (by molar ratio) of p-methoxyaniline with 4.3-4.5 parts of glycerol, 0.50-0.54 parts of p-methoxy nitrobenzene, 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3 parts of boric acid.[12]

-

Acid Addition: While stirring, slowly add concentrated sulfuric acid. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.[12] This step is exothermic and should be performed with caution, potentially in an ice bath.

-

Reflux: Heat the reaction mixture to 140°C and maintain reflux for 8 to 8.5 hours.[12] Monitor the reaction progress using an appropriate method, such as thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic mixture with a 50% sodium hydroxide solution until the pH reaches 5.5.[12] This step must be done slowly and with cooling, as it is highly exothermic.

-

Initial Purification: Remove any floating resin by decantation. Filter the remaining mixture via suction filtration. Wash the collected solid three times with distilled water.[12]

-

Extraction: After removing the wash water, wash the solid three times with ethyl acetate and combine the organic phases. Perform a liquid-liquid extraction on the aqueous filtrate three times with ethyl acetate. Combine all organic phases.[12] The rationale for multiple extractions is to maximize the recovery of the product from the aqueous phase.

-

Final Isolation: Remove the ethyl acetate from the combined organic phases via distillation under reduced pressure to yield the final product, 6-Methoxy-4-methylquinoline.[12]

Applications in Research and Development

The utility of 6-Methoxy-4-methylquinoline hydrate lies in its role as a versatile chemical intermediate for a range of applications.

Pharmaceutical and Organic Synthesis

This compound is a valuable building block for synthesizing more complex pharmaceutical agents.[1] Its quinoline scaffold is present in numerous drugs, and derivatives have shown potential in the development of anti-cancer and anti-inflammatory agents.[2] Researchers utilize its reactive sites to build larger molecules, exploring new therapeutic avenues.[1]

Antimicrobial Research: A DNA Gyrase Inhibition Model

Many quinolone-based compounds exert their antimicrobial effects by targeting bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[13] Inhibition of this enzyme leads to the cessation of bacterial cell division and eventual cell death. While direct data on 6-Methoxy-4-methylquinoline hydrate is limited, its structural analogs, such as 6-methoxy-2-methylquinolin-4-ol, have been identified as inhibitors of this pathway, providing a strong rationale for investigating its potential in this area.[13]

Mechanism of Action: DNA Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by a quinoline derivative, blocking DNA replication.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This protocol provides a framework for testing the inhibitory activity of 6-Methoxy-4-methylquinoline hydrate or its derivatives against bacterial DNA gyrase.[13]

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing a suitable buffer solution, ATP, and relaxed plasmid DNA (e.g., pBR322).[13] The buffer maintains the optimal pH and ionic strength for enzyme activity.

-

Add Test Compound: Add the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture at various concentrations to determine a dose-response relationship. Include a control with only the solvent.[13]

-

Initiate Reaction: Start the reaction by adding purified bacterial DNA gyrase to the mixture.[13]

-

Incubate: Incubate the reaction mixture at 37°C for a sufficient time (e.g., 60 minutes) to allow the enzyme to supercoil the plasmid DNA in the control samples.[13]

-

Analyze Results: Stop the reaction and analyze the DNA topology using agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates. The degree of inhibition is determined by comparing the amount of supercoiled DNA in the compound-treated samples to the control.

Conclusion

6-Methoxy-4-methylquinoline hydrate is a chemical compound with significant practical applications for the research and development community. Its well-defined physicochemical properties, coupled with a clear understanding of its handling requirements as outlined in its safety data sheet, enable its safe use in the laboratory. As a versatile synthetic intermediate, it serves as a foundational component for building novel molecules with potential therapeutic value, particularly in the antimicrobial and anti-cancer domains. The established synthesis protocols and methodologies for evaluating its biological activity, such as the DNA gyrase assay, provide researchers with the necessary tools to explore its full potential in drug discovery and material science.

References

-

6-Methoxy-4-Methylquinoline Hydrate 98.0%(GC). PureSynth. [Link]

-

6-Methoxy-4-methylquinoline | C11H11NO | CID 258761. PubChem. [Link]

-

Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH & Co.KG. [Link]

- CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017. PubChem. [Link]

-

6-methoxy-4-methylquinoline. LookChem. [Link]

-

SAFETY DATA SHEET - 6-Methoxyquinoline. Fisher Scientific. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 6-Methoxy-4-methylquinoline | C11H11NO | CID 258761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pure-synth.com [pure-synth.com]

- 6. chemos.de [chemos.de]

- 7. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.fi [fishersci.fi]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. guidechem.com [guidechem.com]

- 12. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 13. 6-Methoxy-4-methylquinolin-2-ol | 5342-23-4 | Benchchem [benchchem.com]

Methodological & Application

synthesis of 6-Methoxy-4-methylquinoline from p-anisidine

Application Note: Precision Synthesis of 6-Methoxy-4-methylquinoline (6-Methoxylepidine)

Executive Summary

6-Methoxy-4-methylquinoline (CAS: 41037-26-7), also known as 6-methoxylepidine, is a critical pharmacophore in the synthesis of antimalarial agents (analogs of quinine and primaquine) and a key intermediate for PI3K/mTOR inhibitors in oncology. Traditional synthesis via the Skraup reaction often suffers from violent exotherms and the use of toxic arsenic oxidants.

This guide details a modified Doebner-Miller protocol utilizing a Lewis acid-mediated condensation of p-anisidine with methyl vinyl ketone (MVK). By employing a dual catalyst system (

Scientific Foundation & Mechanism

Reaction Design

The synthesis relies on the condensation of an aniline derivative with an

-

Regioselectivity: The use of p-anisidine (4-methoxyaniline) directs cyclization to the ortho position. Since both ortho positions are equivalent, a single regioisomer is formed.

-

Substituent Placement: The reaction with methyl vinyl ketone (MVK) places a methyl group at the C4 position of the quinoline ring.

-

Catalytic Strategy: MVK is prone to rapid polymerization in strong Brønsted acids. This protocol uses

as a mild oxidant and Lewis acid to facilitate the Michael addition, while

Mechanistic Pathway

The reaction proceeds through a modified Skraup/Doebner-Miller mechanism:

-

Michael Addition: The amine nitrogen of p-anisidine attacks the

-carbon of MVK. -

Cyclization: Electrophilic attack of the carbonyl carbon onto the aromatic ring (ortho position).

-

Dehydration & Aromatization: Loss of water and oxidation (dehydrogenation) to form the fully aromatic quinoline system.

Figure 1: Mechanistic pathway for the Lewis acid-mediated Doebner-Miller synthesis.

Experimental Protocol

Safety Warning: Methyl Vinyl Ketone (MVK) is highly toxic and a lacrimator. p-Anisidine is toxic by inhalation and skin contact. All operations must be performed in a functioning fume hood.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Quantity | Role |

| p-Anisidine | 123.15 | 1.0 | 10.0 g (81 mmol) | Starting Material |

| Methyl Vinyl Ketone | 70.09 | 1.1 | 6.2 g (7.3 mL) | Reagent |

| Ferric Chloride ( | 162.20 | 1.0 | 13.0 g | Catalyst/Oxidant |

| Zinc Chloride ( | 136.30 | 1.0 | 11.0 g | Lewis Acid/Dehydrator |

| Acetic Acid (Glacial) | 60.05 | Solvent | 100 mL | Solvent |

| Ethanol/EtOAc | - | - | As needed | Extraction/Wash |

Step-by-Step Procedure

Step 1: Catalyst Activation & Solubilization

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and addition funnel.

-

Charge the flask with p-Anisidine (10.0 g) and Glacial Acetic Acid (100 mL) .

-

Add Ferric Chloride (

, 13.0 g) . The solution will darken. Stir at room temperature for 10 minutes under nitrogen to ensure homogeneity.-

Note: The

acts as a single-electron transfer agent to initiate the reaction and prevent the "runaway" polymerization of MVK.

-

Step 2: Controlled Addition (Critical Step) 4. Load Methyl Vinyl Ketone (6.2 g) into the addition funnel. 5. Add MVK dropwise to the stirring mixture over a period of 20–30 minutes .

- Caution: Exothermic reaction.[5][6] If the temperature rises rapidly, pause addition and cool the flask with a water bath.

Step 3: Cyclization & Reflux

6. Once addition is complete, heat the reaction mixture to 70–75°C and hold for 1 hour.

7. Add Zinc Chloride (

- Monitoring: Check progress by TLC (Silica; Hexane:EtOAc 3:1). The starting aniline spot (

Step 4: Workup & Isolation 9. Cool the reaction mixture to room temperature. 10. Pour the mixture into Ice Water (300 mL) . 11. Basify the solution to pH 10–11 using 20% NaOH or Ammonium Hydroxide .

- Observation: A heavy precipitate (zinc salts and crude product) will form.

- Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

- Tip: If an emulsion forms, filter the biphasic mixture through a Celite pad before separation.

- Wash the combined organic layers with Brine (100 mL) and dry over Anhydrous

- Filter and concentrate the solvent under reduced pressure to yield the crude brown oil/solid.

Step 5: Purification 15. Distillation: For high purity, distill the crude product under reduced pressure (bp ~160–165°C at 15 mmHg). 16. Alternative (Crystallization): Dissolve the crude oil in a minimum amount of hot ethanol, add HCl/ether to precipitate the hydrochloride salt, or recrystallize the free base from hexane/ether.

Target Appearance: Pale yellow oil or low-melting solid (mp ~52°C).

Figure 2: Operational workflow for the synthesis of 6-Methoxy-4-methylquinoline.

Quality Control & Validation

To ensure the integrity of the synthesized compound, compare analytical data against the following standards.

Expected Analytical Data

-

Physical State: Pale yellow solid or oil.

-

Melting Point: 50–52°C (Free base), ~220°C (Hydrochloride salt).

NMR Characterization ( , 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment |

| 8.65 | Doublet (d) | 1H | H-2 (Quinoline ring) |

| 7.95 | Doublet (d) | 1H | H-8 |

| 7.35 | Doublet of Doublets (dd) | 1H | H-7 |

| 7.28 | Doublet (d) | 1H | H-3 |

| 7.15 | Doublet (d) | 1H | H-5 |

| 3.92 | Singlet (s) | 3H | -OCH3 (Methoxy group) |

| 2.62 | Singlet (s) | 3H | -CH3 (C4-Methyl group) |

Key Diagnostic Signals: The presence of two singlets at 3.92 ppm (Methoxy) and 2.62 ppm (Methyl) confirms the successful incorporation of both substituents. The doublet at 8.65 ppm is characteristic of the proton adjacent to the quinoline nitrogen.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tar Formation | Polymerization of MVK. | Ensure MVK is added slowly to the acidic mixture.[1][7] Do not add MVK all at once. Ensure |

| Product Remains in Aqueous Phase | Incomplete basification or zinc salt complexation. | Ensure pH is >10. Use Rochelle's salt (Potassium Sodium Tartrate) during workup to break zinc emulsions. |

| Impure Product (Multiple Spots) | Regioisomers or incomplete oxidation. | The |

References

-

Babu, G. R., et al. "An improved process for the synthesis of quinoline derivatives." World Intellectual Property Organization, WO2007060685A1, 2007.

- Manske, R. H. F. "The Chemistry of Quinolines." Chemical Reviews, vol. 30, no. 1, 1942, pp. 113–144. (Classic review of Doebner-Miller chemistry).

-

Denmark, S. E., & Venkatraman, S. "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." Journal of Organic Chemistry, vol. 71, no. 4, 2006, pp. 1668–1676.

-

PubChem Compound Summary. "6-Methoxy-4-methylquinoline."[8] National Center for Biotechnology Information, CID 258761.

Sources

- 1. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. eijppr.com [eijppr.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ideals.illinois.edu [ideals.illinois.edu]

- 8. 6-Methoxy-4-methylquinoline hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

The Versatile Scaffold: Harnessing 6-Methoxy-4-methylquinoline in Advanced Organic Synthesis

Welcome to a comprehensive guide on the strategic applications of 6-methoxy-4-methylquinoline as a pivotal building block in modern organic synthesis. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights and detailed protocols to unlock the synthetic potential of this versatile heterocyclic compound. Our focus extends beyond mere procedural instructions, delving into the mechanistic rationale behind experimental choices to empower your research and development endeavors.

Introduction: The Significance of the Quinoline Core

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to interact with a wide array of biological targets. The specific substitution pattern of 6-methoxy-4-methylquinoline offers a unique combination of electronic and steric properties, making it an attractive starting point for the synthesis of complex, biologically active molecules. The methoxy group at the 6-position is a key feature in many antimalarial compounds, while the methyl group at the 4-position provides a handle for further functionalization.

Core Properties of 6-Methoxy-4-methylquinoline

A thorough understanding of the physicochemical properties of a building block is paramount for successful synthetic planning.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| CAS Number | 41037-26-7 | [2] |

| Melting Point | 52 °C | [2] |

| Appearance | Not specified, likely a solid at room temperature | |

| Solubility | Soluble in common organic solvents |

Application Note 1: Synthesis of Antimalarial Precursors via Amination at the 8-Position

The 8-aminoquinoline scaffold is the pharmacophore of the crucial antimalarial drug primaquine and its derivatives. These compounds are essential for the radical cure of relapsing malaria.[3] 6-Methoxy-4-methylquinoline can be elaborated into potent antimalarial candidates by introducing an amino group at the 8-position, followed by functionalization.

Workflow for the Synthesis of 8-Amino-6-methoxy-4-methylquinoline Derivatives

Caption: Synthetic pathway to primaquine analogues from 6-methoxy-4-methylquinoline.

Protocol 1: Nitration of 6-Methoxy-4-methylquinoline

Rationale: The introduction of a nitro group at the 8-position is the first crucial step. The directing effects of the methoxy group and the quinoline nitrogen favor substitution at this position. The use of a mixture of concentrated sulfuric and nitric acids is a standard and effective method for the nitration of aromatic rings.

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 1.73 g (10 mmol) of 6-methoxy-4-methylquinoline to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by carefully adding 0.7 mL (10 mmol) of concentrated nitric acid to 2 mL of concentrated sulfuric acid in a separate cooled flask.

-

Add the nitrating mixture dropwise to the solution of the quinoline derivative over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 100 g of crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium carbonate until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 6-methoxy-4-methyl-8-nitroquinoline.

Protocol 2: Reduction of the Nitro Group to an Amine

Rationale: The nitro group is readily reduced to a primary amine using various reducing agents. A common and effective method is the use of tin(II) chloride in the presence of a strong acid like hydrochloric acid.

Step-by-Step Procedure:

-

Suspend 2.18 g (10 mmol) of 6-methoxy-4-methyl-8-nitroquinoline in 50 mL of concentrated hydrochloric acid.

-

Add a solution of 11.3 g (50 mmol) of tin(II) chloride dihydrate in 20 mL of concentrated hydrochloric acid.

-

Heat the mixture at reflux for 1 hour. The solution should become clear.

-

Cool the reaction mixture and neutralize it with a 40% aqueous solution of sodium hydroxide until the solution is strongly basic.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain 8-amino-6-methoxy-4-methylquinoline.

Protocol 3: Alkylation of the 8-Amino Group

Rationale: The final step in synthesizing primaquine analogues involves the alkylation of the 8-amino group. This can be achieved through various methods, including reductive amination with an appropriate aldehyde or ketone, or by direct alkylation with an alkyl halide.

Step-by-Step Procedure (Illustrative example with an alkyl bromide):

-

Dissolve 1.88 g (10 mmol) of 8-amino-6-methoxy-4-methylquinoline in 50 mL of a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add 1.5 equivalents of a suitable base, such as potassium carbonate, to the solution.

-

Add 1.1 equivalents of the desired alkyl bromide (e.g., 1-bromo-4-chlorobutane).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 8-(alkylamino)-6-methoxy-4-methylquinoline.

Application Note 2: Functionalization of the 4-Methyl Group

The methyl group at the 4-position of the quinoline ring is a versatile handle for introducing further complexity into the molecule. It can be oxidized to a carboxylic acid or used in condensation reactions.

Workflow for the Oxidation of the 4-Methyl Group

Caption: Oxidation of the 4-methyl group to a carboxylic acid.

Protocol 4: Oxidation to 6-Methoxyquinoline-4-carboxylic Acid

Rationale: The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a common transformation. Strong oxidizing agents like potassium permanganate are often used. The reaction conditions need to be carefully controlled to avoid over-oxidation and degradation of the quinoline ring.[4]

Step-by-Step Procedure (Representative Protocol):

-

In a round-bottom flask, dissolve 1.73 g (10 mmol) of 6-methoxy-4-methylquinoline in 50 mL of a mixture of pyridine and water (1:1).

-

Heat the solution to 85 °C.

-

Slowly add 4.74 g (30 mmol) of potassium permanganate in small portions over 1 hour, maintaining the temperature.

-

After the addition is complete, continue heating for an additional 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Wash the precipitate with a small amount of hot water.

-

Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 3-4.

-

A precipitate of 6-methoxyquinoline-4-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

| Product | Yield | Melting Point | Spectroscopic Data Highlights |

| 6-Methoxyquinoline-4-carboxylic acid | ~60-70% | >300 °C | IR (cm⁻¹): ~1700 (C=O), ~3000 (O-H); ¹H NMR: Disappearance of the methyl singlet, appearance of a carboxylic acid proton signal. |

Application Note 3: Electrophilic Substitution on the Quinoline Ring

The quinoline ring system can undergo electrophilic substitution reactions, although the pyridine ring is generally less reactive than the benzene ring. The presence of the activating methoxy group on the benzene ring of 6-methoxy-4-methylquinoline directs electrophiles to the 5 and 7 positions. However, specific reactions can be employed to functionalize other positions.

Workflow for Halogenation at the 2-Position

Caption: Synthesis of 2-chloro-6-methoxy-4-methylquinoline.

Protocol 5: Synthesis of 2-Chloro-6-methoxy-4-methylquinoline

Rationale: The 2-chloroquinoline derivative is a valuable intermediate for introducing various nucleophiles at this position. It is typically synthesized from the corresponding 2-quinolone by treatment with phosphorus oxychloride (POCl₃). The 2-quinolone can be prepared from p-anisidine and ethyl acetoacetate.

Step-by-Step Procedure (Starting from the 2-quinolone):

-

Carefully add 1.89 g (10 mmol) of 6-methoxy-4-methyl-2-quinolone to 10 mL of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture at reflux for 2 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

A precipitate of 2-chloro-6-methoxy-4-methylquinoline will form.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Conclusion

6-Methoxy-4-methylquinoline is a highly valuable and versatile building block in organic synthesis. Its strategic importance is particularly evident in the development of novel therapeutic agents, most notably antimalarial drugs. The protocols and insights provided in this document are intended to serve as a practical guide for researchers to effectively utilize this scaffold in their synthetic endeavors. By understanding the underlying principles of its reactivity, chemists can unlock a vast chemical space of potentially life-saving molecules.

References

-

Yan, S. J., Chien, P. L., & Cheng, C. C. (1981). Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines. Journal of Medicinal Chemistry, 24(2), 215–217. [Link]

- BenchChem. (2025). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. BenchChem Technical Support.

-

The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. (2022). Digital Commons @PVAMU. [Link]

- BenchChem. (2025).

- Process for the preparation of anti-malarial drugs. (2002).

-

(2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. (2021). MDPI. [Link]

-

Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. (1981). Journal of Medicinal Chemistry. [Link]

-

The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (2020). ChemRxiv. [Link]

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018). PMC. [Link]

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). PMC. [Link]

-

6-methoxy-4-methylquinoline. (2025). ChemSynthesis. [Link]

- Method for synthetizing 6-methoxyquinoline. (2014).

-

2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2021). MDPI. [Link]

-

Synthesis of (6-Methoxy-2,5-dinitro-quinoline-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol) and In Vitro Assay Against Plasmodium falciparum 3D7. (2022). Jurnal Kimia Valensi. [Link]

-

Skraup reaction. (2024). Wikipedia. [Link]

-

6-Methoxy-4-methylquinoline. (2024). PubChem. [Link]

-

Vilsmeier-Haack Reaction. (2024). Chemistry Steps. [Link]

-

How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. (2020). ResearchGate. [Link]

- Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2012).

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2016). ResearchGate. [Link]

-

2-chloro-6-methoxy-4-methylquinoline. (2025). ChemSynthesis. [Link]

- An improved process for the synthesis of quinoline derivatives. (2007).

-

6-methoxy-8-nitroquinoline. (1941). Organic Syntheses. [Link]

-

Vilsmeier-Haack Reaction. (2024). Organic Chemistry Portal. [Link]

-

Vilsmeier-Haack Reaction. (2021). YouTube. [Link]

- Process for making 2-hydroxyquinoline-4-carboxylic acids. (1972).

- Preparation method for quinoline-4-carboxylic acid derivative. (2013).

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]

-

Aldol Condensation Reaction of 4-chlorobenzaldehyde and 4-methoxyacetophenone. (2013). Scribd. [Link]

Sources

recrystallization solvent for 6-Methoxy-4-methylquinoline hydrate

Application Note: Optimized Recrystallization Protocol for 6-Methoxy-4-methylquinoline Hydrate

Executive Summary

6-Methoxy-4-methylquinoline (MMQ) is a critical heterocyclic intermediate, primarily utilized in the synthesis of 8-aminoquinoline antimalarials such as Primaquine. While often synthesized via the Skraup or Povarov reactions, the crude product frequently contains unreacted p-anisidine, polymeric tars, and inorganic salts.

This Application Note defines the Aqueous Ethanol (EtOH/H₂O) system as the superior solvent for recrystallizing MMQ Hydrate. This choice is dictated by the compound's specific physical properties—most notably its low melting point (51–54 °C) and its existence as a hydrate. Standard high-boiling non-polar solvents often lead to "oiling out" or dehydration, whereas the EtOH/H₂O system stabilizes the crystal lattice while effectively purging polar impurities.

Solvent Selection Logic

The selection of the recrystallization solvent is governed by three critical factors derived from the physicochemical profile of MMQ:

| Factor | Property of MMQ | Solvent Implication |

| Hydrate Stability | Exists as a hydrate (xH₂O) | Requirement: The solvent system must contain water. Anhydrous solvents (e.g., pure Chloroform, Benzene) may yield amorphous solids or hygroscopic anhydrates. |

| Thermal Profile | Low Melting Point (51–54 °C) | Constraint: Boiling point of the solvent must be carefully managed. Recrystallization temperatures >55 °C risk the compound melting into an immiscible oil ("oiling out") rather than crystallizing. |

| Impurity Profile | Tars (polymeric) & p-Anisidine | Selectivity: Tars are generally insoluble in cold ethanol; p-Anisidine is highly soluble in ethanol. This differential solubility facilitates purification. |

Recommended Solvent System: Ethanol : Water (V/V varies, typically 1:1 to 2:1)

-

Ethanol: High solubility for MMQ at 40–50 °C.

-

Water: Acts as the anti-solvent to induce saturation and provides the necessary water molecules for the hydrate lattice.

Detailed Recrystallization Protocol

Safety Warning: MMQ is an irritant (Skin/Eye).[1] Wear PPE.[2][3] Ethanol is flammable.

Phase 1: Dissolution & Filtration[4][5]

-

Preparation: Place the crude 6-Methoxy-4-methylquinoline (dark/tan solid) in an Erlenmeyer flask.

-

Solvent Addition: Add 95% Ethanol (approx. 2–3 mL per gram of crude).

-

Controlled Heating: Heat the mixture gently to 45–50 °C (Water bath recommended).

-

Critical: Do NOT exceed 55 °C. If the solid melts before dissolving, you will form a biphasic oil system which traps impurities.

-

-

Clarification: If insoluble black specks (carbon/tars) remain, add activated charcoal (1% w/w), stir for 5 minutes, and filter hot through a pre-warmed Celite pad or sintered glass funnel.

Phase 2: Crystallization (The "Anti-Solvent" Drop)

-

Anti-Solvent Addition: To the warm ethanolic solution (kept at ~45 °C), add warm Distilled Water dropwise.

-

Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

-

-

Re-dissolution: Add a few drops of Ethanol to just clear the turbidity.

-

Seeding (Crucial Step): Add a tiny crystal of pure MMQ hydrate.

-

Why? Due to the low MP, MMQ is prone to supercooling and oiling out. Seeding provides a template for ordered crystal growth.

-

-

Cooling: Allow the flask to cool slowly to room temperature (20–25 °C) over 1 hour. Do not use an ice bath yet.

-

Observation: White needles or prisms should form. If oil droplets appear, reheat slightly to dissolve the oil and cool more slowly with vigorous stirring.

-

Phase 3: Isolation

-

Final Cooling: Once substantial crystallization has occurred, cool the flask to 0–4 °C (ice bath) for 30 minutes to maximize yield.

-

Filtration: Collect crystals via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with a cold 50:50 Ethanol:Water mixture.

-

Drying: Air dry or vacuum dry at room temperature .

-

Caution: Do not oven dry >40 °C, or the hydrate water may be lost, and the solid may melt.

-

Process Visualization (Workflow)

Caption: Step-by-step recrystallization workflow emphasizing temperature control to prevent oiling out.

Characterization & Quality Control

After drying, the purified material must be validated against the following specifications:

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | 51.0 – 54.0 °C | Capillary Method (Start 45°C, 1°C/min) |

| Purity (HPLC) | > 98.0% (Area %) | C18 Column, Acetonitrile/Water gradient |

| Water Content | Consistent with Hydrate (Stoichiometric) | Karl Fischer Titration |

Troubleshooting "Oiling Out": If the product separates as a yellow oil instead of crystals:

-

Cause: Temperature was too high during water addition, or cooling was too rapid.

-

Fix: Reheat to dissolve the oil. Add a small amount of extra Ethanol. Scratch the glass side of the flask with a rod or add a seed crystal immediately upon reaching saturation temperature.

References

-

Organic Syntheses. (1948). 6-Methoxy-8-nitroquinoline (Analogous Purification Method). Org.[4][5] Synth. 28,[6] 80. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 6-Methoxy-4-methylquinoline.[7][8][9][10][11] National Library of Medicine. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Methods. Retrieved from [Link]

Sources

- 1. 6-Methoxy-4-methylquinoline | C11H11NO | CID 258761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxyquinoline 98 5263-87-6 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. guidechem.com [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. 6-METHOXY-4-METHYLQUINOLINE | 41037-26-7 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 41037-26-7|6-Methoxy-4-methylquinoline|BLD Pharm [bldpharm.com]

- 10. 6-METHOXY-4-METHYL-QUINOLIN-2-OL | 5342-23-4 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

Advanced Synthesis of Amino-Quinoline Antimalarials: The 6-Methoxy-Lepidine Protocols

Executive Summary

This technical guide details the synthetic utility of 6-Methoxy-lepidine (6-methoxy-4-methylquinoline) as a scaffold for next-generation antimalarial agents. Unlike the classic Skraup synthesis used for Primaquine, the use of 6-methoxy-lepidine allows for the retention of the C4-methyl group , a structural feature associated with enhanced metabolic stability and altered lipophilicity in "Lepidine" class antimalarials (e.g., 4-methylprimaquine analogues).

This document provides validated protocols for:

-

Core Activation: Regioselective nitration to access the 8-amino-quinoline pharmacophore.

-

Side-Chain Coupling: Synthesis of 4-Methylprimaquine analogues.

-

C4-Methyl Functionalization: Accessing styrylquinoline antimalarials via aldol-type condensation.

Strategic Rationale & Mechanism

The "Lepidine" Advantage

Standard 8-aminoquinolines (Primaquine, Tafenoquine) lack a substituent at the C4 position. Incorporating a methyl group at C4 (derived from the lepidine scaffold) introduces steric bulk that can:

-

Retard CYP450 metabolism: Steric hindrance at the C4/C5 interface can slow oxidative deamination or hydroxylation at the quinoline ring.

-

Modulate Lipophilicity: The hydrophobic methyl group increases logP, potentially enhancing transport across the parasitic food vacuole membrane.[1]

Reactivity Profile

6-Methoxy-lepidine presents two distinct reactive centers utilized in this guide:

-

The C8 Position (Electrophilic Aromatic Substitution): The methoxy group at C6 activates the ortho (C5) and para (C8) positions.[1] However, the C4-methyl group exerts a peri-interaction that slightly sterically hinders C5, often favoring C8 nitration or allowing for separation of isomers.[1]

-

The C4-Methyl Group (Benzylic-like Acidity): The methyl protons at C4 are acidic due to the electron-withdrawing nature of the quinoline nitrogen (vinylogous to

-protons in pyridine). This allows for condensation reactions with aldehydes.

Pathway Visualization

The following diagram outlines the divergent synthetic pathways from the parent scaffold.

Figure 1: Divergent synthetic pathways from 6-Methoxy-lepidine targeting distinct antimalarial classes.[2][3]

Experimental Protocols

Protocol A: Synthesis of the 8-Amino-Lepidine Core

Target: 8-Amino-6-methoxy-4-methylquinoline Objective: To install the amine handle at C8 required for the "Primaquine-like" side chain.

Step 1: Regioselective Nitration

Note: Nitration is exothermic. Strict temperature control is required to minimize dinitration or C5-nitration byproducts.

-

Reagents:

-

Procedure:

-

Dissolve 6-Methoxy-lepidine in conc. H₂SO₄ (20 mL) in a 250 mL round-bottom flask. Cool to 0°C.

-

Prepare a nitrating mixture: HNO₃ (4.0 mL) in H₂SO₄ (10 mL).[1]

-

Dropwise Addition: Add the nitrating mixture to the quinoline solution over 30 minutes, maintaining internal temperature < 5°C.

-

Stir at 0–5°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

-

Quench: Pour the reaction mixture onto 200 g of crushed ice.

-

Neutralization: Basify with NH₄OH (conc.) to pH 9. A yellow precipitate (nitro-lepidines) will form.

-

Purification: Filter the solid.[4][5] Recrystallize from ethanol to separate the 8-nitro isomer (major product) from the 5-nitro isomer.

-

Yield: Expect 60–70% of 8-nitro-6-methoxy-4-methylquinoline.

-

Step 2: Reduction to Amine

-

Reagents:

-

Procedure:

-

Dissolve the nitro compound in Ethanol.

-

Add SnCl₂ solution (dissolved in conc. HCl) dropwise.

-

Reflux at 80°C for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).[1]

-

Workup: Cool and neutralize with NaOH (20% aq) until the tin salts redissolve (forming stannate) or filter off the tin salts if using a non-aqueous workup. Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

-

Dry over Na₂SO₄ and concentrate.

-

Product: 8-Amino-6-methoxy-4-methylquinoline (Reddish oil or low-melting solid).

-

Protocol B: Side-Chain Coupling (4-Methylprimaquine Synthesis)

Target: 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methylquinoline Mechanism: Nucleophilic aromatic substitution is difficult; therefore, we use alkylation of the exocyclic amine.

-

Reagents:

-

Procedure:

-

Coupling: Mix the amine, the phthalimido-bromide, and Et₃N in Acetonitrile (20 mL).

-

Reflux for 24–48 hours under Nitrogen. (Note: Addition of KI catalytic amount can accelerate the reaction via Finkelstein exchange).

-

Evaporate solvent and purify the intermediate (Phthalimido-4-methylprimaquine) via silica column chromatography (Hexane:EtOAc).

-

Deprotection (Hydrazinolysis): Dissolve the intermediate in Ethanol. Add Hydrazine Hydrate (5 eq).[1] Reflux for 4 hours.

-

Cool, filter off the phthalhydrazide byproduct.[1]

-

Concentrate the filtrate and dissolve in DCM. Wash with 1N NaOH.

-

Salt Formation: Dissolve the free base in ether and add Diphosphoric acid or Succinic acid to precipitate the stable salt.

-

Protocol C: C4-Methyl Functionalization (Styrylquinolines)

Target: 2-(2-arylethenyl)-quinoline derivatives

Application: These compounds act by inhibiting

-

Reagents:

-

Procedure:

-

Mix reagents in Ac₂O (5 mL per gram of lepidine).

-

Reflux at 140°C for 12–18 hours.

-

Workup: Pour into ice water. Hydrolyze excess anhydride.

-

Basify with NaOH to precipitate the styrylquinoline.

-

Recrystallize from Methanol/Chloroform.

-

Process Optimization & Troubleshooting

Solvent & Condition Screening

The following table summarizes optimization data for the critical alkylation step (Protocol B), which is often the yield-limiting step due to poly-alkylation.

| Solvent | Base | Temperature | Time | Yield (Intermediate) | Notes |

| Ethanol | NaHCO₃ | 78°C (Reflux) | 48 h | 35% | Slow kinetics; incomplete conversion. |

| DMF | K₂CO₃ | 100°C | 12 h | 55% | Higher yield but difficult workup (DMF removal).[1] |

| Acetonitrile | Et₃N | 82°C (Reflux) | 24 h | 68% | Optimal balance of rate and purity. |

| Acetonitrile | Et₃N + KI | 82°C (Reflux) | 16 h | 72% | KI catalysis improves rate significantly.[1] |

Impurity Profiling[1]

-

5-Nitro Isomer: During Protocol A (Nitration), the 5-nitro isomer is the primary impurity. It is more soluble in ethanol than the 8-nitro isomer. Critical Step: Perform hot filtration of the crude nitro product in ethanol; the 8-nitro isomer crystallizes out upon cooling, while the 5-nitro remains in the mother liquor.

-

Bis-alkylation: During Protocol B, the 8-amino group can attack two alkyl bromides. Control: Use a slight excess of the amine (1.1 eq) rather than the bromide, or strictly control stoichiometry (1:1) and add the bromide dropwise.

Safety & Handling (E-E-A-T)

-

Quinoline Toxicity: Amino-quinolines are known mutagens and potential carcinogens. Handle all powders in a fume hood wearing N95/P100 respiratory protection.

-

Hydrazine Hydrate: Used in Protocol B. Highly toxic and unstable. Avoid contact with metals. Quench excess hydrazine with bleach (hypochlorite) in a controlled manner before disposal.[1]

-

Nitration Risks: The nitration of activated aromatics (methoxy-substituted) can lead to thermal runaway. Never exceed 10°C during the addition of nitric acid.

References

-

Carroll, F. I., et al. (1979).[1] "Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials." Journal of Medicinal Chemistry. Link

-

Elderfield, R. C., et al. (1946).[1] "Synthesis of Primaquine and Homologs." Journal of the American Chemical Society.[5][6] Link[1]

-

Tekwani, B. L., & Walker, L. A. (2006).[1] "8-Aminoquinolines: future role as antiprotozoal drugs." Current Opinion in Infectious Diseases. Link

-

Vangapandu, S., et al. (2007).[1] "Recent advances in antimalarial drug development." Medicinal Research Reviews. Link[1]

-

Beilstein Journals. (2024). "Competing electrophilic substitution and oxidative polymerization of arylamines." Beilstein Journal of Organic Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. [Synthesis of 2-methyl-5-substituted phenoxy-primaquine and antimalarials activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 6-Methoxy-4-methylquinoline Synthesis

The following technical guide is structured as a dedicated Process Optimization Support Center for the synthesis of 6-Methoxy-4-methylquinoline. It prioritizes the modified Doebner-Miller reaction (using Methyl Vinyl Ketone) as the primary direct route, while offering the Conrad-Limpach pathway as a high-purity alternative.

Topic: Yield Optimization & Troubleshooting for 6-Methoxy-4-methylquinoline (CAS: 41037-26-7) Ticket Type: Process Improvement / Root Cause Analysis Applicable Routes: Modified Doebner-Miller (Primary), Conrad-Limpach (Alternative)

Executive Summary & Reaction Logic

The synthesis of 6-Methoxy-4-methylquinoline is historically challenging due to the formation of intractable tars (polymerization side-products) during the acid-catalyzed condensation of p-anisidine and methyl vinyl ketone (MVK) .

While the classical Doebner-Miller reaction often yields <30%, modern modifications using Lewis Acid catalysis (

Core Reaction Pathway (Doebner-Miller)

The reaction proceeds via a Michael addition of the aniline nitrogen to the

Figure 1: Reaction logic flow. Controlling the initial Michael addition is critical to preventing the irreversible diversion into polymerization pathways.

Experimental Protocol: The "High-Yield" Method

Recommended over standard mineral acid protocols to minimize charring.

Optimized Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| p-Anisidine | 1.0 | Substrate | Must be free of oxidation products (dark color indicates impurities). |

| Methyl Vinyl Ketone (MVK) | 1.2 - 1.5 | Reagent | Major Failure Point: Polymerizes rapidly. Use freshly distilled or stabilized. |

| 10 mol% | Catalyst | Acts as a mild Lewis acid to promote condensation without charring. | |

| 1.0 | Co-catalyst | Aids in the final cyclization/dehydrogenation step. | |

| Ethanol/Acetic Acid | Solvent | Medium | Acetic acid (glacial) is preferred for solubility and buffering. |

Step-by-Step Workflow

-

Catalyst Prep: Adsorb

onto silica gel (approx. 1.3g catalyst per 1g aniline).[1] This disperses the Lewis acid, preventing "hot spots" that cause tar. -

Controlled Addition (The "Dropwise" Rule):

-

Dissolve p-anisidine and catalyst in Acetic Acid.

-

CRITICAL: Add MVK dropwise over 30–45 minutes at room temperature or slightly elevated (40°C).

-

Why? High concentration of free MVK leads to self-polymerization. Keeping MVK limiting forces it to react with the aniline.

-

-

Cyclization: Heat the mixture to 70–75°C for 1 hour. Then add anhydrous

and reflux (approx. 100-110°C) for 2 hours. -

Work-up: Basify with 20% NaOH (keep cold to avoid side reactions). Extract with Ethyl Acetate.[1][2][3]

Troubleshooting & FAQs

Direct solutions to common failure modes observed in the lab.

Q1: My reaction mixture turned into a solid black "tar" within 30 minutes. What happened?

Diagnosis: Runaway polymerization of Methyl Vinyl Ketone (MVK). Root Cause:

-

Addition was too fast: MVK reacted with itself instead of the aniline.

-

Temperature too high initially: The Michael addition is exothermic. If the temp spikes >60°C during addition, polymerization dominates. Corrective Action:

-

Cooling: Perform the MVK addition at 0–10°C, then slowly ramp to reflux.

-

Dilution: Dilute the MVK in a small amount of solvent before addition.

-

Stabilizers: Ensure your MVK contains a stabilizer (like hydroquinone) if not distilling immediately before use.

Q2: The yield is low (<30%), and TLC shows unreacted p-anisidine.

Diagnosis: Incomplete condensation or catalyst deactivation. Root Cause:

-

Water Interference: Water generated during Schiff base formation/cyclization can hydrolyze the intermediate back to starting materials.

-

Oxidation Failure: The final step requires loss of hydrogen.[4] Standard Doebner-Miller relies on the Schiff base acting as an oxidant (sacrificing yield). Corrective Action:

-

Chemical Oxidant: Add a mild oxidant like Iodine (

) (1-5 mol%) or use the -

Drying: Use a Dean-Stark trap if using a non-miscible solvent (like Toluene/Aniline mix) to remove water, pushing the equilibrium forward.

Q3: I have the product, but it's an oil that won't crystallize. How do I purify it?

Diagnosis: 6-Methoxy-4-methylquinoline has a low melting point or is impure.[4] Purification Protocol:

-

Zinc Chloride Complex:

-

Dissolve the crude oil in dilute HCl.

-

Add saturated

solution. The quinoline- -

Filter, wash with cold HCl, and regenerate the free base with NaOH.

-

-

Steam Distillation:

-

If tar is present, steam distill the basified crude. The quinoline will distill over (slowly), leaving the non-volatile tar behind.

-

-

Recrystallization:

-

Try Ligroin or Hexane/Ethyl Acetate mixtures. If it remains oily, convert to the Hydrochloride salt (using HCl/Ether) which is a stable solid, then recrystallize the salt from Ethanol.

-

Advanced Troubleshooting: Decision Tree

Figure 2: Diagnostic logic for isolating the cause of yield loss.

Alternative Route: The "Purity" Approach

If the Doebner-Miller route consistently fails quality specs (e.g., for GMP steps), switch to the Conrad-Limpach Synthesis .

-

Condensation: p-Anisidine + Ethyl Acetoacetate

-

Cyclization: Thermal cyclization in Diphenyl Ether (

)-

Protocol Adjustment: To get the 4-methyl, you actually need the Combes Synthesis (Aniline + 2,4-pentanedione) or specific Doebner-Miller.

-

Clarification: The MVK route (Doebner-Miller) is the most direct for 4-methyl . The Conrad-Limpach typically yields 4-hydroxy-2-methylquinoline (which is NOT the target).

-

Therefore: Stick to the MVK Doebner-Miller route described above for 6-methoxy-4-methylquinoline.

-

References

- Patent: Improved Process for Synthesis of Quinoline Derivatives.

-

Article: Synthesis of 2,4-diarylquinolines via Multi-component Reactions.

-

Review: The Doebner-Miller Reaction.

- Source:Chemical Reviews (via DrugFuture). Provides mechanistic insights into the Michael addition vs.

-

URL:[Link]

-

Protocol: Purification of Quinoline Deriv

Sources

- 1. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Purification of Quinoline - Chempedia - LookChem [lookchem.com]

- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 9. Doebner-Miller Reaction [drugfuture.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: 6-Methoxy-4-methylquinoline Purification

Ticket ID: #QM-6M4MQ-PUR-001 Subject: Purification Protocols for Crude 6-Methoxy-4-methylquinoline Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

User Disclaimer & Safety Warning

WARNING: This guide addresses the purification of 6-Methoxy-4-methylquinoline (CAS: 41037-26-7).[1] This compound and its precursors (specifically p-anisidine ) are toxic.[1][2] p-Anisidine is a known genotoxin and potential carcinogen.[1] All procedures must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles, lab coat).

Introduction: The "Black Tar" Problem

If you are accessing this guide, you likely performed a Conrad-Limpach or Skraup-type cyclization (e.g., reacting p-anisidine with methyl vinyl ketone or ethyl acetoacetate) and are now staring at a flask of viscous, black sludge.[1]

Do not panic. This is normal.[1] The high temperatures and strong acids (H₂SO₄ or HCl) required to close the quinoline ring often polymerize sensitive methoxy-intermediates into "tars."[1] The target molecule is trapped inside this matrix.[1]

This guide provides a tiered troubleshooting approach to isolate your product.

Module 1: The Triage (Acid-Base Extraction)

Issue: "My crude product is a dark oil/solid mixture. How do I separate the quinoline from the polymeric tar?"

Technical Insight: 6-Methoxy-4-methylquinoline contains a basic nitrogen atom in the quinoline ring.[1] The pKa of the conjugate acid is estimated between 5.8 and 6.5 (influenced by the electron-donating methoxy group). We exploit this by protonating the nitrogen to make it water-soluble, while the non-basic tars remain in the organic phase.[1]

Protocol 1.0: The "Reverse" Acid-Base Wash [1]

-

Dissolution: Dissolve your crude black mass in a non-polar solvent.[1] Dichloromethane (DCM) is standard, but Ethyl Acetate (EtOAc) is preferred if the tar is not too hardened (greener profile).

-

Extraction (The Critical Step):

-

Wash: Wash the combined aqueous acidic layers with fresh DCM (1x) to remove entrained tars.

-

Recovery:

-

Final Extraction: Extract the now-basic aqueous layer with DCM (3x).[1] Dry over Na₂SO₄ and concentrate.

Visualization: Acid-Base Workflow

Caption: Logical flow for separating basic quinoline targets from neutral polymeric impurities.

Module 2: The "Hidden" Impurity (Removing p-Anisidine)

Issue: "NMR shows a persistent impurity around 6.5-6.8 ppm. It looks like starting material."

Technical Insight: The starting material, p-anisidine , is also basic (pKa ~5.3). The Acid-Base extraction in Module 1 often fails to separate it because both the product and p-anisidine protonate/deprotonate at similar pH levels.[1]

The Solution: Chemoselective Scavenging

We utilize the structural difference: p-Anisidine is a primary amine (

Protocol 2.0: Acetic Anhydride Scavenging

-

Take the semi-pure product from Module 1.

-

Dissolve in DCM.[1]

-

Add 1.2 equivalents (relative to the estimated p-anisidine impurity) of Acetic Anhydride or Phthalic Anhydride .[1]

-

Stir at room temperature for 30 minutes.

-

Repeat the Acid Wash (Protocol 1.0) .

-

Now, when you extract with HCl, the quinoline goes into the water. The acetamide impurity (now neutral) stays in the organic layer.

-

Module 3: Final Polishing (Recrystallization & Chromatography)

Issue: "The product is solid but off-white/yellow. I need >98% purity for biological testing."

Option A: Recrystallization

The free base of 6-Methoxy-4-methylquinoline melts around 52°C (low melting solid).[1] Recrystallization can be tricky and may result in "oiling out."[1][6]

| Solvent System | Ratio (v/v) | Suitability | Notes |